molecular formula C27H24N4O3S B11180457 N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B11180457
M. Wt: 484.6 g/mol
InChI Key: IUTZOKYSWFITEV-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a tetrahydroquinoline moiety, a phenyl group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the furan-2-ylcarbonyl group: This step involves the acylation of the tetrahydroquinoline core with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenyl group: This can be done through a nucleophilic substitution reaction where the tetrahydroquinoline derivative reacts with a phenyl halide.

    Incorporation of the pyrimidin-2-ylsulfanyl group: This step involves the reaction of the intermediate compound with pyrimidin-2-thiol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and pyrimidinylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its combination of a tetrahydroquinoline core with a furan-2-ylcarbonyl group, a phenyl group, and a pyrimidinylsulfanyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenyl-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C27H24N4O3S/c1-19-17-23(21-11-5-6-12-22(21)30(19)26(33)24-13-7-16-34-24)31(20-9-3-2-4-10-20)25(32)18-35-27-28-14-8-15-29-27/h2-16,19,23H,17-18H2,1H3

InChI Key

IUTZOKYSWFITEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)CSC5=NC=CC=N5

Origin of Product

United States

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